N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic small molecule characterized by a 6-bromoindole moiety linked via an ethyl chain to an acetamide group, which is further connected to a 6-oxopyridazinyl ring substituted with a 2-furyl group.
Properties
Molecular Formula |
C20H17BrN4O3 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17BrN4O3/c21-15-4-3-14-7-9-24(17(14)12-15)10-8-22-19(26)13-25-20(27)6-5-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26) |
InChI Key |
WEGOVCAQTTTYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a diketone, followed by cyclization.
Coupling Reaction: The brominated indole and the pyridazinone are coupled using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents like sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits activity against various bacterial strains, including antibiotic-resistant strains. For instance, derivatives based on indole, such as those synthesized from 6-bromoindole, have shown enhanced antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Indole derivatives are well-known for their anticancer properties. Research indicates that compounds containing indole structures can inhibit the proliferation of cancer cells. For example, certain indole-based compounds have been reported to exhibit antiproliferative effects against colorectal cancer cell lines . The specific structure of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of various indole derivatives, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition compared to control groups, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of indole-based compounds included this compound. The results showed that this compound effectively reduced cell viability in colorectal cancer cell lines through mechanisms involving apoptosis and modulation of key signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The pyridazinone ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(4-Bromobenzyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14s)
- Key Differences: The pyridazinone core is substituted with a 3-methoxybenzyl group at position 5 and a methyl group at position 3. The acetamide side chain is attached to a 4-bromobenzyl group instead of a bromoindole-ethyl chain.
- The methoxybenzyl group introduces electron-donating effects, which may enhance solubility but reduce metabolic oxidation resistance .
N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14q)
- Key Differences: A cyano group replaces the bromine on the phenyl ring. Similar pyridazinone substitution pattern as 14s.
- Implications: The cyano group’s strong electron-withdrawing nature could increase binding affinity to electron-deficient enzymatic pockets.
Indole-Containing Analogs
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Key Differences :
- Fluoro substituent at the 6-position of the indole instead of bromine.
- Pyridazinyl group substituted with a 4-fluoro-2-methoxyphenyl ring instead of 2-furyl.
- Implications :
2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences :
- Replaces the pyridazinyl-furyl-acetamide moiety with a thiazole ring.
- Simplified structure may reduce synthetic complexity but limit multi-target engagement .
Pyridazinyl-Furyl Hybrids
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X, CPX)
- Key Differences: Additional pyridinone-formamido substituent on the acetamide chain.
- Implications: The formamido group increases hydrogen-bonding capacity, correlating with high binding affinity in screening studies (reported as −8.1 kcal/mol). Dual heterocyclic systems (pyridazine and pyridinone) may enable multi-target activity, though off-target effects could arise .
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Bromine in the target compound likely enhances binding via halogen bonds, whereas fluorine analogs (e.g., ) prioritize solubility .
- Heterocyclic Diversity : Pyridazinyl-furyl hybrids (e.g., Compound X) exhibit superior binding affinities compared to phenyl-substituted derivatives, suggesting the furan’s role in π-π interactions .
- Metabolic Considerations: Methoxy and cyano substituents (e.g., 14s, 14q) may alter oxidative metabolism pathways, impacting half-life and toxicity profiles .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound involves several key steps, primarily utilizing 6-bromoindole as a starting material. The synthetic pathway typically includes:
- Formation of 6-Bromoindole : This is achieved through bromination of indole derivatives.
- Coupling with Furan Derivatives : The indole derivative is then coupled with furan-based compounds to form intermediate structures.
- Pyridazinone Formation : The final step involves the formation of the pyridazinone moiety, which is critical for the biological activity of the compound.
Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Bromination | Indole, Bromine | 6-Bromoindole |
| 2 | Coupling | Furan derivatives | Indole-furan intermediate |
| 3 | Cyclization | Diazotization agents | Pyridazinone derivative |
Antimicrobial Activity
Recent studies have indicated that derivatives based on 6-bromoindole exhibit significant antibacterial properties. For instance, compounds similar to this compound have been shown to enhance the efficacy of antibiotics against resistant bacterial strains. The mechanism appears to involve inhibition of cystathionine γ-synthase (CSE), which is crucial for bacterial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the indole and pyridazine rings significantly influence its potency against cancer cells .
Case Studies
- Antibacterial Efficacy : A study highlighted the use of indole-based inhibitors in potentiating antibiotic effects against Staphylococcus aureus and Escherichia coli. The results showed a reduction in minimum inhibitory concentrations (MICs) when used in combination with conventional antibiotics .
- Cytotoxicity in Cancer Models : Another study investigated the cytotoxic effects on FaDu hypopharyngeal tumor cells and found that compounds similar to this compound induced apoptosis at lower concentrations compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Bromine Substitution : The presence of bromine at the 6-position of the indole ring enhances both antibacterial and anticancer activities.
- Furan Ring Influence : The incorporation of furan enhances lipophilicity, which may improve cellular uptake and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Bromine at C6 | Increased antibacterial and anticancer potency |
| Furan moiety | Enhanced lipophilicity and bioavailability |
| Pyridazine core | Critical for interaction with target proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
